molecular formula C13H15ClN4O2 B2996574 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006344-26-8

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No. B2996574
CAS RN: 1006344-26-8
M. Wt: 294.74
InChI Key: WEMAZESPUFUTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, also known as CDDP, is a chemical compound that has gained significant attention in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. CDDP is a derivative of pyrazolone and has been extensively studied for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and ribonucleotide reductase, which are involved in DNA replication.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. This compound has also been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and biochemistry.

Synthesis Methods

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can be synthesized using various methods, including the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with acetylacetone and chloroacetyl chloride. The synthesis of this compound involves several steps, including the formation of a pyrazolone intermediate and the subsequent chlorination of the molecule. The final product is obtained through a purification process that involves recrystallization and drying.

Scientific Research Applications

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound has been shown to be effective against various types of cancer, including lung, breast, and liver cancer.

properties

IUPAC Name

2-chloro-1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-7-9(5-17(3)15-7)12(19)11(14)13(20)10-6-18(4)16-8(10)2/h5-6,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMAZESPUFUTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C(C(=O)C2=CN(N=C2C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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